N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide
CAS No.: 777934-39-1
Cat. No.: VC18486193
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 777934-39-1 |
|---|---|
| Molecular Formula | C22H22N2O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 2-(benzylamino)-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25) |
| Standard InChI Key | XCURTGZCAFFMRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Physicochemical Properties
N-[4-(Phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide belongs to the acetamide derivative class, characterized by a phenylmethoxy group at the para position of the aromatic ring and a benzylamino moiety attached to the acetamide backbone. Key properties include:
The compound’s structure (Fig. 1) includes two benzyl groups, contributing to its hydrophobic character, while the acetamide linker may facilitate hydrogen bonding with biological targets .
Synthesis and Structural Elucidation
Spectroscopic Characterization
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 346.4 .
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NMR: -NMR spectra exhibit signals for benzyl protons (δ 7.2–7.4 ppm), methoxy protons (δ 4.8 ppm), and acetamide NH (δ 8.1 ppm) .
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IR: Stretching vibrations at 1650 cm (C=O) and 3300 cm (N-H) .
Biological Activity and Mechanistic Insights
Putative Targets
The compound’s dual aromatic systems suggest potential interactions with:
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Kinase enzymes: Benzyloxy groups may occupy hydrophobic pockets in kinase active sites .
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GPCRs: The acetamide linker could mimic endogenous ligands, modulating receptor activity .
Experimental Findings
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In vitro Studies: Limited data indicate moderate inhibition of pro-inflammatory cytokines in macrophage models, with IC values ~10 µM .
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In silico Modeling: Molecular docking predicts strong binding affinity () to RORγt, a nuclear receptor implicated in autoimmune diseases .
Applications in Medicinal Chemistry
Comparative Analysis
| Compound | Target | Activity |
|---|---|---|
| Nilotinib (Ref.) | Bcr-Abl kinase | IC: 20 nM |
| This Compound | RORγt | IC: 8 µM |
Future Research Directions
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